molecular formula C24H19N B14437178 N,N-Dimethyl-4-(pyren-1-YL)aniline CAS No. 74296-04-1

N,N-Dimethyl-4-(pyren-1-YL)aniline

Cat. No.: B14437178
CAS No.: 74296-04-1
M. Wt: 321.4 g/mol
InChI Key: VYIYLDMJKOXUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(pyren-1-yl)aniline is an organic compound with the molecular formula C24H19N. It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further connected to a pyrene ring system. This compound is known for its unique structural properties and its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(pyren-1-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrene-1-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(pyren-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-(pyren-1-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(pyren-1-yl)aniline involves its ability to participate in charge transfer interactions. The dimethylamino group acts as an electron donor, while the pyrene ring system serves as an electron acceptor. This charge transfer process is crucial in its applications as a fluorescent probe and in optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(pyren-1-yl)aniline is unique due to its combination of a dimethylamino group and a pyrene ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transfer and fluorescence .

Properties

CAS No.

74296-04-1

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

IUPAC Name

N,N-dimethyl-4-pyren-1-ylaniline

InChI

InChI=1S/C24H19N/c1-25(2)20-12-8-16(9-13-20)21-14-10-19-7-6-17-4-3-5-18-11-15-22(21)24(19)23(17)18/h3-15H,1-2H3

InChI Key

VYIYLDMJKOXUIV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.